1-Bromo-2,4-dichlorobenzene
CAS No.: 1193-72-2
Cat. No.: VC20953386
Molecular Formula: C6H3BrCl2
Molecular Weight: 225.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193-72-2 |
|---|---|
| Molecular Formula | C6H3BrCl2 |
| Molecular Weight | 225.89 g/mol |
| IUPAC Name | 1-bromo-2,4-dichlorobenzene |
| Standard InChI | InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H |
| Standard InChI Key | ISHYFWKKWKXXPL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)Br |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)Br |
| Boiling Point | 235.0 °C |
| Melting Point | 26.0 °C |
Introduction
Chemical Identity and Structure
1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound with one bromine atom at position 1 and two chlorine atoms at positions 2 and 4 of the benzene ring. The compound has several key identifiers that distinguish it in chemical databases:
Physical Properties
1-Bromo-2,4-dichlorobenzene presents as a crystalline substance that can range from white to light yellow in color. At room temperature, it may appear as crystalline lumps, powder, or even as a clear liquid depending on ambient conditions and purity.
Basic Physical Properties
Phase Change Data
The phase behavior of 1-Bromo-2,4-dichlorobenzene provides important insights for purification and handling procedures:
Thermodynamic Properties
Thermodynamic properties provide critical information for process design and energy calculations:
Synthesis and Reactivity
1-Bromo-2,4-dichlorobenzene is primarily synthesized through selective halogenation of benzene or through halogen exchange reactions. Its reactivity is characterized by its ability to participate in various organic transformations, particularly in metal-catalyzed coupling reactions.
Chemical Reactivity
The compound exhibits typical aryl halide reactivity, with the bromine being more reactive toward nucleophilic substitution and metal-catalyzed coupling reactions compared to the chlorine atoms. This selective reactivity makes it a valuable synthetic intermediate.
A notable reaction of 1-Bromo-2,4-dichlorobenzene is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids. This reaction is facilitated by different Suzuki catalysts, particularly palladium complexes, and allows for the formation of carbon-carbon bonds, making it an important building block in organic synthesis .
Applications and Uses
1-Bromo-2,4-dichlorobenzene serves as a versatile intermediate in numerous industrial and research applications:
Industrial Applications
The compound is primarily utilized as a chemical intermediate in multiple industries:
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Production of 2,4,4'-trichloro-biphenyl using aqueous Na₂CO₃ and solvents like dioxane and ethanol
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Raw material and intermediate in organic synthesis processes
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Precursor in pharmaceutical development and manufacturing
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Component in agrochemical formulations and synthesis
Research Applications
In research settings, 1-Bromo-2,4-dichlorobenzene has been studied extensively for its participation in palladium-catalyzed reactions. One significant example involves dichloro-bis(aminophosphine) complexes of palladium that function as Suzuki-Miyaura catalysts with excellent functional group tolerance when reacting with this compound .
| Signal Word | Warning |
|---|---|
| Pictogram | Exclamation Mark Irritant GHS07 |
Hazard Statements
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
Precautionary Measures
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
Analytical Characterization
1-Bromo-2,4-dichlorobenzene can be identified and analyzed using various spectroscopic and analytical techniques:
Spectroscopic Identification
The compound can be distinguished from other bromodichlorobenzene isomers using IR and Raman spectral data. These techniques provide characteristic vibrational patterns that serve as a fingerprint for identification purposes .
Chromatographic Analysis
Gas chromatography (GC) is commonly employed for purity assessment of 1-Bromo-2,4-dichlorobenzene, with commercial specifications typically requiring ≥98.0% purity as determined by GC analysis .
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